molecular formula C3H4N2O2 B563167 Hydantoin-4,5-13C2,1-15N CAS No. 1189495-02-0

Hydantoin-4,5-13C2,1-15N

Cat. No. B563167
CAS RN: 1189495-02-0
M. Wt: 103.055
InChI Key: WJRBRSLFGCUECM-STGVANJCSA-N
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Description

Hydantoin-4,5-13C2,1-15N is an isotopically labelled analogue of Hydantoin . It is a compound useful in organic synthesis . The molecular formula is C13C2H4N15NO2 and the molecular weight is 103.05 .


Synthesis Analysis

Hydantoin synthesis involves various strategies through functionalization . For instance, a reaction of carbodiimides with α-Br (Cl)-aryl acetic acids produces N,N′-substituted 5-arylhydantoins under very mild conditions and high yields . When the carbodiimides are generated in situ by Staudinger reaction, the process becomes a one-pot .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13C2H4N15NO2 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, the reaction of carbodiimides with α-Br(Cl)-aryl acetic acids produces N,N′-substituted 5-arylhydantoins under very mild conditions and high yields .

Mechanism of Action

The mechanism of action of hydantoin-4,5-13C2,1-15N is based on its isotopic labeling. The compound is used as a tracer in metabolic studies, where it is incorporated into various compounds such as amino acids, nucleotides, and carbohydrates. The isotopic labeling allows the identification of the metabolic products of the labeled compound and the determination of the metabolic pathways involved.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects on its own. However, its isotopic labeling allows the investigation of various biochemical and physiological processes in living organisms. For example, the compound can be used to investigate the metabolism of drugs in the body, which can help in the development of new drugs with improved efficacy and safety profiles.

Advantages and Limitations for Lab Experiments

The main advantage of hydantoin-4,5-13C2,1-15N is its isotopic labeling, which allows the investigation of various metabolic processes in living organisms. The compound is also relatively easy to synthesize and has a high degree of isotopic purity. However, the main limitation of this compound is its cost, which can be prohibitively high for some research applications.

Future Directions

There are several future directions for the use of hydantoin-4,5-13C2,1-15N in scientific research. One direction is the investigation of the metabolic pathways of various drugs in the body, which can help in the development of new drugs with improved efficacy and safety profiles. Another direction is the use of the compound in protein structure determination studies, where it can be used to investigate the dynamics and interactions of proteins in living organisms. Finally, the compound can be used in metabolic flux analysis studies, where it can be used to investigate the metabolic fluxes of various compounds in living organisms.

Synthesis Methods

The synthesis of hydantoin-4,5-13C2,1-15N involves the reaction of 13C2,1-15N-labeled urea with glyoxal in the presence of a base. The reaction yields this compound as a white crystalline solid with a high degree of isotopic purity. The compound can be purified using recrystallization, and its identity can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

Hydantoin-4,5-13C2,1-15N is used in various scientific research applications such as metabolic studies, drug metabolism studies, and protein structure determination. The compound is used as a tracer in metabolic studies to investigate the metabolic pathways of various compounds in living organisms. In drug metabolism studies, this compound is used as a substrate to investigate the metabolism of drugs in the body. The compound is also used in protein structure determination studies, where it is incorporated into proteins to facilitate NMR spectroscopy-based structure determination.

Safety and Hazards

When handling Hydantoin-4,5-13C2,1-15N, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(4,5-13C2,115N)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)/i1+1,2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBRSLFGCUECM-STGVANJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)NC(=O)[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661998
Record name (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189495-02-0
Record name (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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